molecular formula C23H25N3O5 B10770983 5-Oxo-1-2-4-oxadiazol biphenyl

5-Oxo-1-2-4-oxadiazol biphenyl

Cat. No.: B10770983
M. Wt: 423.5 g/mol
InChI Key: FXELTRKWYHPHAE-IBGZPJMESA-N
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Description

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-2-4-oxadiazol biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-oxo-1-2-4-oxadiazol biphenyl include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the biphenyl group. This unique structure imparts distinct biological activities and properties, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl-propanoylamino]pentanoic acid

InChI

InChI=1S/C23H25N3O5/c1-3-7-19(22(28)29)26(20(27)4-2)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)21-24-23(30)31-25-21/h5-6,8-13,19H,3-4,7,14H2,1-2H3,(H,28,29)(H,24,25,30)/t19-/m0/s1

InChI Key

FXELTRKWYHPHAE-IBGZPJMESA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=O)N3)C(=O)CC

Canonical SMILES

CCCC(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=O)N3)C(=O)CC

Origin of Product

United States

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